molecular formula H4O5P2S2 B1227781 Dithiodiphosphoric acid CAS No. 36558-41-5

Dithiodiphosphoric acid

Cat. No. B1227781
CAS RN: 36558-41-5
M. Wt: 210.11 g/mol
InChI Key: CIFZCCWGXMYJEU-UHFFFAOYSA-N
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Description

Dithiodiphosphoric acid is a phosphoric acid derivative. It has a role as an antiviral agent.

Scientific Research Applications

Biological Sulfhydryl Group Determination

Dithiodiphosphoric acid has been utilized in the determination of sulfhydryl groups in biological materials. A specific application involved the synthesis of a water-soluble aromatic disulfide, useful for determining sulfhydryl groups in blood and other biological materials (Ellman, 1959).

Collagen Identification in Dentistry

In the field of dentistry, phosphoric acid has shown potential in altering the antigenicity of collagen fibrils during dental procedures, particularly in acid-etched dentin. This application is significant for understanding the impact of dental treatments on tooth structure (Breschi et al., 2003).

Organophosphorus Compound Synthesis

Dithiodiphosphoric acid chloride pyrididium betaine, derived from dithiophosphoric acid, is widely used for synthesizing various organophosphorus compounds. Its reactions with nucleophiles like amines, alcohols, or thiols to form disubstituted thiophosphoric acid derivatives have been a significant area of research (Meisel & Donath, 1983).

Chromatography and Separation Sciences

Dithiophosphoric acid derivatives have been employed in chromatography for the retention and selectivity optimization of alkaloids, indicating its utility in separation sciences (Dzido, 1988).

Metal Ion Separation and Extraction

In the field of material sciences, hydrophobic metal-complexing extractants derived from dithiophosphoric acid have been used for the separation of metal ions from aqueous solutions. This application is particularly relevant in the context of solvent-impregnated resins and their capacities for organic ligands (Strikovsky et al., 1998).

Antioxidant Mechanisms

Dithiophosphoric acid and its derivatives have been studied for their antioxidant action, particularly in peroxide-decomposing and radical-trapping mechanisms. This research is crucial in understanding the transformation products of these compounds and their mechanisms of action (Al‐Malaika, 1990).

Industrial and Agricultural Applications

Dithiophosphoric acid derivatives have found applications in various industrial and agricultural fields. They have been used as insecticide derivatives and antioxidants, highlighting their diverse utility beyond traditional chemical applications (Ozcan et al., 2002).

Thermochemical Characterization

The thermochemical properties of dithiophosphoric acid derivatives have been analyzed, providing insights into their formation enthalpies and vaporization characteristics. This research is pivotal for understanding the thermal behavior and applications of these compounds in various scientific fields (Sagadeev & Safina, 2008).

properties

CAS RN

36558-41-5

Product Name

Dithiodiphosphoric acid

Molecular Formula

H4O5P2S2

Molecular Weight

210.11 g/mol

IUPAC Name

dihydroxyphosphinothioyloxy-dihydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/H4O5P2S2/c1-6(2,8)5-7(3,4)9/h(H2,1,2,8)(H2,3,4,9)

InChI Key

CIFZCCWGXMYJEU-UHFFFAOYSA-N

SMILES

OP(=S)(O)OP(=S)(O)O

Canonical SMILES

OP(=S)(O)OP(=S)(O)O

Other CAS RN

36558-41-5

synonyms

is(thiopyrophosphoric acid)
bisthiopyrophosphate
dithiopyrophosphate
dithiopyrophosphoric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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